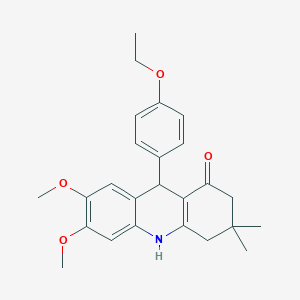![molecular formula C21H16BrNO5S B4575070 5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4575070.png)
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H16BrNO5S and its molecular weight is 474.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.99326 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of a zinc phthalocyanine derivative, which, due to its good fluorescence properties and high singlet oxygen quantum yield, shows remarkable potential as a Type II photosensitizer for the treatment of cancer in photodynamic therapy. This application is crucial for developing new therapeutic agents that are more efficient and have fewer side effects than current treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Evaluation
Another research effort focused on the synthesis of thiazolidine-2,4-dione derivatives and evaluated their antimicrobial activities. These compounds showed moderate activities against various microbes, demonstrating their potential in developing new antimicrobial agents. Such studies are foundational for addressing the growing concern over antibiotic resistance (Vekariya, Bhatt, & Joshi, 2022).
Anticancer Activity
A study on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives revealed compounds with potent antiproliferative activity against various carcinoma cell lines. This indicates the compound's role in cancer research, particularly in identifying new therapeutic agents for treating different types of cancer (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Selective Cytotoxic and Genotoxic Activities
Research on benzylidene-2,4-thiazolidinedione derivatives has shown selective cytotoxic and genotoxic activities against lung carcinoma cells, highlighting its potential for targeted cancer therapy. Such selectivity is crucial for minimizing the side effects on healthy cells and improving the efficacy of cancer treatments (Rodrigues et al., 2018).
ERK1/2 Inhibitors for Leukemia Treatment
A study developed a series of analogs targeting ERK1/2, which could inhibit cell proliferation and induce apoptosis in leukemia cells. This suggests the role of thiazolidine-2,4-dione derivatives in designing substrate-specific inhibitors for treating leukemia, a significant contribution to targeted cancer therapy (Li et al., 2009).
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO5S/c1-4-9-28-19-14(22)10-13(11-17(19)27-3)12-18-20(24)23(21(25)29-18)15-7-5-6-8-16(15)26-2/h1,5-8,10-12H,9H2,2-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFJJCFLBDZCV-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#C)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4574988.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4574990.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4574996.png)

![4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4575002.png)
![N-(2,4-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4575005.png)
![3-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4575021.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4575027.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4575030.png)
![N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4575033.png)
![N-[3-(3-methylphenyl)propyl]methanesulfonamide](/img/structure/B4575040.png)
![1-(4-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4575052.png)
![2,5-dimethyl-3-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B4575064.png)
![5-(difluoromethyl)-4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4575083.png)
